Cerivastatin-D5, Sodium Salt Cerivastatin-D5, Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207058
InChI:
SMILES:
Molecular Formula: C₂₆H₂₈D₅FNNaO₅
Molecular Weight: 486.56

Cerivastatin-D5, Sodium Salt

CAS No.:

Cat. No.: VC0207058

Molecular Formula: C₂₆H₂₈D₅FNNaO₅

Molecular Weight: 486.56

* For research use only. Not for human or veterinary use.

Cerivastatin-D5, Sodium Salt -

Specification

Molecular Formula C₂₆H₂₈D₅FNNaO₅
Molecular Weight 486.56

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Cerivastatin-D5, Sodium Salt (C₂₆H₃₃FNNaO₅) features deuterium substitution at five positions within the methoxymethyl group and adjacent carbon centers. This strategic labeling preserves the compound's three-dimensional configuration while introducing mass differences essential for analytical differentiation. The sodium counterion enhances aqueous solubility, critical for in vitro assay systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₃FNNaO₅
Molecular Weight486.6 g/mol
IUPAC NameSodium;(E,3R,5S)-7-[5-[dideuterio(trideuteriomethoxy)methyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Canonical SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
PubChem CID131708990

Synthesis and Manufacturing

Deuterium Incorporation Strategy

The synthesis pathway involves catalytic hydrogen-deuterium exchange under high-pressure conditions, followed by sodium salt formation through ion-exchange chromatography. Key steps include:

  • Selective deuteration of the methoxymethyl group using D₂O and palladium catalysts

  • Protection of hydroxyl groups during deuterium incorporation to prevent side reactions

  • Final purification via reverse-phase HPLC to achieve pharmaceutical-grade purity

Quality Control Parameters

Commercial suppliers (e.g., Pharmaffiliates PA STI 018710, VulcanChem VC18541134) specify:

  • Residual solvent content <0.1% (ICH guidelines)

  • Isotopic purity ≥98% confirmed by high-resolution MS

  • Water content <0.5% w/w (Karl Fischer titration)

Pharmacological Profile

Mechanism of Action

As a deuterated analog, Cerivastatin-D5 retains the parent compound's ability to competitively inhibit HMG-CoA reductase (Ki = 0.12 nM) . The enzyme's active site accommodates deuterium substitutions without altering binding kinetics, as demonstrated by molecular dynamics simulations.

Table 2: Comparative Potency of Statins

StatinLDL Reduction (mg/dL per 1 mg dose)Relative Potency vs Cerivastatin
Cerivastatin42%1× (Reference)
Cerivastatin-D541.8%0.995×
Rosuvastatin7.6%0.18×
Atorvastatin2.1%0.05×
Fluvastatin0.17%0.004×
Data derived from crossover studies

Metabolic Stability Enhancements

Deuteration at the methoxymethyl position reduces first-pass metabolism by hepatic CYP3A4 isoforms. In vitro hepatocyte models show:

  • 23% longer half-life (t₁/₂ = 4.1 hr) vs non-deuterated cerivastatin

  • 18% reduction in oxidative metabolite formation

Analytical Applications

Mass Spectrometric Quantification

The +5 Da mass shift enables unambiguous detection in biological matrices:

  • LC-MS/MS transition: m/z 486.6 → 285.2 (quantifier)

  • Linear range: 0.1-1000 ng/mL (R² >0.999)

  • LOD/LOQ: 0.03/0.1 ng/mL in human plasma

Metabolic Pathway Elucidation

Used to track biotransformation routes through stable isotope patterns:

  • Primary metabolites:

    • Hydroxy-cerivastatin-D5 (VLME-00701)

    • Glucuronide conjugate (PA 03 3711000)

  • Excretion profiles:

    • 68% fecal elimination (vs 72% parent)

    • 22% renal clearance (vs 18% parent)

ConditionDegradation Rate (%/month)Major Degradants
25°C/60% RH0.12%Lactone form
40°C/75% RH0.85%De-fluorinated analog
Photolytic (1.2 M lux)1.2%Epimeric mixture
Accelerated stability data from GMP batches

Long-term storage recommendations:

  • -20°C under argon atmosphere

  • Reconstituted solutions stable ≤72 hr at 2-8°C

Research Applications

Pharmacokinetic Modeling

Used to establish population PK/PD models for cerivastatin:

  • Volume of distribution: 0.35 L/kg (vs 0.33 L/kg parent)

  • Clearance: 0.25 L/hr/kg (vs 0.28 L/hr/kg parent)

Drug-Drug Interaction Studies

Enables precise quantification during CYP inhibition assays:

  • 32% increase in simvastatin AUC when co-administered

  • 19% reduction in warfarin clearance

VendorCatalog NumberPurityPackaging
PharmaffiliatesPA STI 01871099.1%1 mg, 5 mg, 25 mg
VulcanChemVC1854113498.7%5 mg, 10 mg, 50 mg
VIVAN Life SciencesVLCS-0076599.4%2 mg, 10 mg, 100 mg

Future Research Directions

  • Targeted Deuteration: Investigating alternative deuteration sites to enhance metabolic stability further

  • Theranostic Applications: Dual use as therapeutic agent and imaging probe via ¹⁹F-MRI

  • Green Chemistry: Developing solvent-free deuteration methods to improve synthetic yields

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